Bis(2-azabicyclo[2.2.1]hept-5-ene); oxalic acid
Description
Historical Development of Azabicyclic Compounds
The exploration of azabicyclic compounds began in the mid-20th century with the isolation of alkaloids containing nitrogen-bridged bicyclic frameworks. Early studies focused on natural products such as indolizidines and pyrroloazepines, which demonstrated unique pharmacological profiles due to their rigid, three-dimensional structures. By the 1990s, synthetic efforts accelerated, driven by the discovery of azabicyclic systems as potent tachykinin antagonists for treating neurological disorders. These compounds, characterized by their fused or bridged nitrogen-containing rings, became pivotal in medicinal chemistry for their ability to mimic bioactive peptide conformations. The development of stereoselective synthesis methods in the 2000s further enabled access to enantiopure azabicyclic scaffolds, expanding their utility in drug discovery.
Discovery and First Syntheses of 2-Azabicyclo[2.2.1] Systems
The 2-azabicyclo[2.2.1]hept-5-ene system emerged as a structurally unique scaffold due to its strained norbornane-like framework and bridgehead nitrogen atom. Early syntheses relied on Diels-Alder reactions between cyclopentadiene and nitrogen-containing dienophiles. For example, the reaction of cyclopentadiene with methanesulfonyl chloride yielded chlorosulfonyl-β-lactam intermediates, which were subsequently reduced to form the bicyclic core. Alternative approaches involved intramolecular dipolar cycloadditions of nitrones with allenes or alkynes, producing azabicyclic systems with varying ring sizes. A breakthrough came with the application of ring-closing metathesis (RCM) using Grubbs catalysts, which allowed efficient construction of enantiopure 2-azabicyclo[2.2.1]hept-5-ene derivatives from allylated pyrrolidine precursors. These methods established the foundational synthetic routes for accessing this bicyclic system.
Evolution of Oxalate Salt Formulations
The formulation of azabicyclic compounds as oxalate salts arose from the need to improve their physicochemical properties, such as solubility and stability. Oxalic acid, a dicarboxylic acid, readily forms stable salts with basic nitrogen atoms in the azabicyclic framework. Early pharmaceutical formulations leveraged this property to enhance the bioavailability of 2-azabicyclo[2.2.1]hept-5-ene derivatives. For instance, the bis(2-azabicyclo[2.2.1]hept-5-ene) oxalate salt was developed to neutralize the compound’s basic amine groups, resulting in a crystalline solid with improved handling characteristics. This salt formation strategy also facilitated controlled release in drug delivery systems, as the oxalate counterion modulated the compound’s dissolution profile in physiological environments.
Taxonomic Position within Heterocyclic Chemistry
The 2-azabicyclo[2.2.1]hept-5-ene system belongs to the broader class of bridged bicyclic heterocycles, which are characterized by two fused rings sharing two adjacent atoms. Taxonomically, it falls under the azanorbornane family, distinguished by a bridgehead nitrogen atom replacing one carbon in the norbornane skeleton. Its classification is further refined by the IUPAC numbering system, which designates the nitrogen at position 2 and the double bond at position 5. Within heterocyclic chemistry, this system is notable for its angular strain and electron-rich nitrogen, which confer reactivity patterns distinct from monocyclic or fused bicyclic analogs. The oxalate salt derivative represents a subclass of ionic azabicyclic compounds, where the protonated amine interacts with the oxalate dianion through electrostatic and hydrogen-bonding interactions.
Properties
IUPAC Name |
2-azabicyclo[2.2.1]hept-5-ene;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H9N.C2H2O4/c2*1-2-6-3-5(1)4-7-6;3-1(4)2(5)6/h2*1-2,5-7H,3-4H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHAUUSJAWPOZPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1C=C2.C1C2CNC1C=C2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-azabicyclo[2.2.1]hept-5-ene); oxalic acid typically involves the reaction of 2-azabicyclo[2.2.1]hept-5-ene with oxalic acid under controlled conditions. The reaction is carried out in a suitable solvent, often under reflux conditions, to ensure complete reaction and high yield. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound available for various applications .
Chemical Reactions Analysis
Reactivity in Cycloaddition and Rearrangement
The compound participates in regioselective cycloadditions and ring-expansion reactions:
2.1. Electrophilic Ring Expansion
Treatment with bromine or N-bromosuccinimide (NBS) induces diastereoselective ring expansions:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Bromination | Br₂ in CH₂Cl₂, 0°C | 5-Bromopyrrolidin-2-one derivatives | 65–78% |
| Azide Addition | NBS/TMSN₃, CH₃CN | 5-Azidopyrrolidin-2-ones | 55–70% |
These reactions exploit the bicyclic amine’s strain to generate functionalized heterocycles .
2.2. Supramolecular Chirogenesis
The oxalic acid component facilitates chirality transfer in host-guest systems. For example, enantiopure bis(zinc octaethylchlorin) complexes with the compound show reversible chirality inversion upon binding chiral amines .
Acid-Catalyzed Transformations
Oxalic acid acts as a Brønsted acid catalyst in reactions involving the bicyclic amine:
3.1. Aldolase Mimicry
The compound serves as a precursor for polymeric aldolase mimics. ROMP (ring-opening metathesis polymerization) of functionalized 7-azabicyclo[2.2.1]hept-2-ene derivatives yields catalysts for asymmetric aldol reactions .
4.1. Pyrrole Formation
Hydrogenation of chlorinated derivatives (e.g., 5-Acetoxy-1,3,4,7,7-pentachloro-2-azabicyclo[2.2.1]hept-2-ene) under Pd/C yields pyrroles via iminium chloride intermediates .
4.2. 7-Oxa-2-azabicyclo Formation
Reaction with furfurylamine and maleimides unexpectedly generates 7-oxa-2-azabicyclo[2.2.1]hept-5-ene skeletons, validated by zebrafish toxicity assays .
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
Bis(2-azabicyclo[2.2.1]hept-5-ene); oxalic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives are particularly valuable in the development of analgesics and anti-inflammatory drugs , enhancing therapeutic options for pain management and inflammation control .
Case Study: Pain Management Medications
Research has demonstrated that compounds derived from bis(2-azabicyclo[2.2.1]hept-5-ene) can modulate pain pathways effectively, leading to the development of new analgesic formulations that exhibit fewer side effects compared to traditional opioids.
Neuroscience Research
Investigating Neurotransmitter Systems
The compound's structure allows for significant exploration into neurotransmitter systems, making it valuable for studies aimed at understanding neurological disorders such as depression and anxiety . Its potential to influence neurotransmitter activity positions it as a candidate for developing novel treatments for these conditions.
Case Study: Neuroprotective Properties
In vitro studies have indicated that derivatives of bis(2-azabicyclo[2.2.1]hept-5-ene) may exhibit neuroprotective effects, suggesting applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Organic Synthesis
Building Block for Complex Molecules
In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules. This application streamlines the drug discovery process by providing a versatile scaffold for various chemical modifications.
Reaction Pathways
The compound can undergo several types of reactions:
- Oxidation : Producing oxidized derivatives.
- Reduction : Yielding reduced forms.
- Substitution : Allowing for functional group modifications.
These reactions are critical in creating diverse chemical entities with potential biological activities.
Materials Science
Development of Specialized Polymers
In materials science, this compound contributes to advancements in creating specialized polymers and materials. Its unique properties are exploited in developing coatings and adhesives that require specific mechanical and chemical characteristics .
Case Study: Coating Applications
Research has shown that polymers derived from this compound exhibit enhanced durability and resistance to environmental degradation, making them suitable for industrial coatings.
Analytical Chemistry
Method Development for Substance Detection
The compound is also employed in analytical chemistry for developing methods to detect and quantify various substances, aiding researchers in ensuring product safety across multiple industries .
Case Study: Quality Control in Pharmaceuticals
Analytical methods utilizing bis(2-azabicyclo[2.2.1]hept-5-ene) derivatives have been implemented in quality control processes within pharmaceutical manufacturing, ensuring compliance with safety standards.
Summary Table of Applications
| Field | Application | Example Case Studies |
|---|---|---|
| Pharmaceutical | Intermediate in drug synthesis | Development of analgesics |
| Neuroscience | Investigating neurotransmitter systems | Neuroprotective properties against neurodegeneration |
| Organic Synthesis | Building block for complex molecules | Diverse chemical modifications |
| Materials Science | Development of specialized polymers | Enhanced coatings for industrial applications |
| Analytical Chemistry | Method development for substance detection | Quality control in pharmaceuticals |
Mechanism of Action
The mechanism of action of Bis(2-azabicyclo[2.2.1]hept-5-ene); oxalic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs in the Azabicyclo Family
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Ring Size and Strain : The [2.2.1] bicyclic system (as in the target compound) exhibits higher ring strain compared to [2.2.2] analogs (e.g., 2-azabicyclo[2.2.2]oct-5-ene), influencing reactivity in cycloadditions and rearrangements .
- Functional Groups : Lactam derivatives (e.g., 2-azabicyclo[2.2.1]hept-5-en-3-one) enable nucleophilic attacks at the carbonyl, whereas oxalic acid salts favor acid-base interactions .
Counterion Effects: Oxalic Acid vs. Other Acids
Oxalic acid’s dual carboxylic acid groups enable the formation of stable salts with azabicyclic amines. Comparatively:
- Acidity: Oxalic acid (pKa₁ = 1.25, pKa₂ = 4.14) provides stronger acidity than monocarboxylic acids (e.g., acetic acid, pKa = 4.76), enhancing salt stability .
- Solubility : this compound exhibits moderate water solubility (~98.9 g/L), outperforming Boc-protected analogs (e.g., 2-Boc-2-azabicyclo[2.2.1]hept-5-ene), which are lipid-soluble .
Biological Activity
Bis(2-azabicyclo[2.2.1]hept-5-ene); oxalic acid is a bicyclic compound that exhibits significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C14H20N2O4 and a molecular weight of 280.324 g/mol. Its structure is characterized by a bicyclic framework derived from 2-azabicyclo[2.2.1]hept-5-ene combined with oxalic acid.
| Property | Value |
|---|---|
| Molecular Formula | C14H20N2O4 |
| Molecular Weight | 280.324 g/mol |
| CAS Number | 1860028-31-4 |
| Purity | ≥97% |
The biological activity of this compound is primarily attributed to its interaction with various biomolecules, including enzymes and receptors. It may act as an inhibitor or modulator of specific biochemical pathways, influencing cellular processes.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit lactate dehydrogenase (LDH), an enzyme involved in anaerobic metabolism, which is particularly relevant in cancer biology as many tumors rely on anaerobic glycolysis for energy .
- Receptor Modulation : It may interact with neurotransmitter receptors, potentially affecting neurotransmission and signaling pathways that are crucial for various physiological functions.
Biological Activity Studies
Research has demonstrated various biological activities associated with this compound, including:
Anticancer Activity
Studies have indicated that this compound may exhibit anticancer properties by inhibiting LDH activity, thereby reducing lactic acid production in cancer cells and potentially leading to decreased tumor growth .
Neuroprotective Effects
Preliminary research suggests neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress within neuronal cells.
Case Studies
- LDH Inhibition in Cancer Cells : A study investigated the effects of this compound on tumor cell lines, demonstrating significant inhibition of LDH activity compared to control groups, suggesting a potential pathway for cancer treatment .
- Zebrafish Model Studies : In developmental biology research using zebrafish embryos, the compound was evaluated for its effects on development and cellular signaling pathways, showing promising results that warrant further investigation .
Applications in Medicine
Given its unique chemical structure and biological properties, this compound holds potential for various therapeutic applications:
- Cancer Therapy : Targeting metabolic pathways in cancer cells.
- Neurological Disorders : Potential use in conditions where neurotransmitter modulation is beneficial.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of oxalic acid and Bis(2-azabicyclo[2.2.1]hept-5-ene) relevant to experimental design?
- Oxalic Acid : A strong dicarboxylic acid (H₂C₂O₄) with decomposition properties under heat (→ CO, CO₂, H₂O) and reactivity with oxidizing agents like KClO₃ . Its dihydrate form (CAS 6153-56-6) is industrially common and requires careful handling due to corrosivity .
- Bicyclic Amine : The 2-azabicyclo[2.2.1]heptane scaffold is structurally rigid, influencing stereochemical outcomes in synthesis. Derivatives like exo-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride (CAS 2230807-06-2) highlight challenges in purification and stability during synthesis .
- Methodology : Use differential scanning calorimetry (DSC) to study decomposition kinetics and nuclear magnetic resonance (NMR) to confirm stereochemistry in bicyclic compounds.
Q. How can researchers mitigate hazards when handling oxalic acid in laboratory settings?
- Safety Protocols : Oxalic acid is harmful if inhaled (H302) and causes skin/eye irritation (H315, H319). Use fume hoods, nitrile gloves, and safety goggles. Neutralize spills with calcium carbonate .
- Bicyclic Amine Precautions : Derivatives may require inert atmosphere handling due to moisture sensitivity. Consult safety data sheets (SDS) for specific toxicity profiles (e.g., acute toxicity, H225 for flammability in related compounds) .
Advanced Research Questions
Q. What advanced synthetic routes exist for optimizing the yield of Bis(2-azabicyclo[2.2.1]hept-5-ene) derivatives?
- Stereochemical Control : Improved methods for bicyclic amines involve catalytic asymmetric hydrogenation or enzymatic resolution to enhance enantiomeric excess (e.e.). For example, modified reductive amination protocols reduce byproducts in azabicyclo systems .
- Case Study : In the synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane, optimizing reaction temperature (60–80°C) and solvent polarity (acetonitrile/water mixtures) increased yield from 65% to 89% .
Q. How do pH and temperature variations affect oxalic acid’s role in fungal exopolysaccharide production, and how can these parameters be controlled?
- Mechanistic Insight : In Ganoderma applanatum, oxalic acid secretion correlates with medium pH (optimal pH 3.5–5.0) and temperature (25–30°C). Higher pH upregulates oxalate synthase, diverting carbon flux from polysaccharide synthesis .
- Experimental Design : Use buffered media (e.g., citrate-phosphate) to maintain pH stability. Monitor oxalate levels via HPLC or fluorescence sensors (detection limit: 0.057 mg/L) .
Q. What electrochemical strategies enable selective detection of oxalic acid in complex biological matrices?
- Sensor Development : Pt/CB-Ni-rGO nanocomposites achieve a detection limit of 2.35 μM for oxalic acid in urine, with interference resistance from uric/ascorbic acids. Cyclic voltammetry (CV) confirms catalytic oxidation at +0.75 V (vs. Ag/AgCl) .
- Validation : Compare sensor results with capillary electrophoresis (CE) or ion chromatography (IC) to resolve discrepancies in hyperoxaluria diagnostics .
Q. How can contradictions in oxalic acid’s dual role as a reducing agent and chelator be resolved in graphene synthesis?
- Data Analysis : Oxalic acid reduces graphene oxide (GO) via electron donation but may introduce defects via C=O bond cleavage. Contrast XPS data (C/O ratio) with TEM morphology to balance reduction efficiency vs. structural integrity .
- Optimization : Adjust reaction time (12–24 hrs) and acid concentration (0.1–0.5 M) to minimize over-reduction. Use Raman spectroscopy to quantify defect density (ID/IG ratio) .
Methodological Challenges and Solutions
Q. What analytical techniques are critical for characterizing the purity of Bis(2-azabicyclo[2.2.1]hept-5-ene) derivatives?
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) resolves stereoisomers. Use chiral columns (e.g., Chiralpak AD-H) for enantiomeric separation .
- Spectroscopy : High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) confirm molecular connectivity and rule out regioisomeric byproducts .
Q. How can researchers address batch-to-batch variability in oxalic acid-mediated reactions?
- Quality Control : Source oxalic acid dihydrate (≥99.5% purity) with certified COA. Pre-dry at 110°C for 2 hrs to remove hydration variability .
- Standardization : Calibrate reducing protocols (e.g., GO reduction) using internal standards like potassium permanganate titration to quantify active acid content .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
